molecular formula C15H20BNO4 B13921523 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13921523
M. Wt: 289.14 g/mol
InChI Key: XWBVSAZDRBFARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methoxymethoxy group and a dioxaborolane moiety

Preparation Methods

The synthesis of 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(methoxymethoxy)benzonitrile and bis(pinacolato)diboron.

    Reaction Conditions: The key reaction involves a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene) under an inert atmosphere.

    Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and reproducibility of the final product.

Chemical Reactions Analysis

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Coupling Reactions: The dioxaborolane moiety allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or vinyl groups.

Scientific Research Applications

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.

    Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety facilitates cross-coupling reactions, while the methoxymethoxy group can undergo nucleophilic substitution. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of desired products in synthetic applications.

Comparison with Similar Compounds

Similar compounds to 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile include:

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the methoxymethoxy group, making it less versatile in certain reactions.

    3-(Methoxymethoxy)benzonitrile: Lacks the dioxaborolane moiety, limiting its use in cross-coupling reactions.

    4-Bromo-3-(methoxymethoxy)benzonitrile: A precursor in the synthesis of the target compound, but not as functionalized.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(9-17)8-13(12)19-10-18-5/h6-8H,10H2,1-5H3

InChI Key

XWBVSAZDRBFARG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.